Superior Efficacy Over Component Monotherapy: Total Symptom Score Reduction in Seasonal Allergic Rhinitis
In a multicenter, double-blind, randomized controlled trial (N=598), the combination of desloratadine 2.5 mg/pseudoephedrine 120 mg twice daily (Clarinex-D 12 Hour equivalent dosing) demonstrated significantly greater reduction in the primary endpoint—mean change from baseline in average AM/PM reflective Total Symptom Score (TSS) excluding nasal congestion—compared to either desloratadine or pseudoephedrine monotherapy [1]. The combination achieved a -6.54 point reduction, versus -5.09 for desloratadine monotherapy and -5.07 for pseudoephedrine monotherapy (P < 0.001 for both comparisons) [1].
| Evidence Dimension | Reduction in Total Symptom Score (TSS) from baseline (AM/PM reflective, excluding nasal congestion) |
|---|---|
| Target Compound Data | -6.54 (SE not reported) |
| Comparator Or Baseline | Desloratadine 5 mg qd monotherapy: -5.09; Pseudoephedrine 120 mg bid monotherapy: -5.07 |
| Quantified Difference | 1.45 points greater reduction vs desloratadine; 1.47 points greater reduction vs pseudoephedrine |
| Conditions | 2-week treatment period; adult and adolescent subjects (≥12 years) with symptomatic seasonal allergic rhinitis |
Why This Matters
This head-to-head trial data directly supports the clinical decision to select the FDC over monotherapy with either component, demonstrating a statistically and clinically meaningful additive benefit in overall symptom control.
- [1] Grubbe RE, Lumry WR, Anolik R. Efficacy and safety of desloratadine/pseudoephedrine combination vs its components in seasonal allergic rhinitis. J Investig Allergol Clin Immunol. 2009;19(2):117-124. View Source
